Ethyl 3-(4-aminophenyl)propanoate hydrochloride Ethyl 3-(4-aminophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 61630-01-1
VCID: VC4354201
InChI: InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-4,6-7H,2,5,8,12H2,1H3;1H
SMILES: CCOC(=O)CCC1=CC=C(C=C1)N.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7

Ethyl 3-(4-aminophenyl)propanoate hydrochloride

CAS No.: 61630-01-1

Cat. No.: VC4354201

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-aminophenyl)propanoate hydrochloride - 61630-01-1

Specification

CAS No. 61630-01-1
Molecular Formula C11H16ClNO2
Molecular Weight 229.7
IUPAC Name ethyl 3-(4-aminophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-4,6-7H,2,5,8,12H2,1H3;1H
Standard InChI Key HYMQMENCNJEXRS-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=CC=C(C=C1)N.Cl

Introduction

Structural and Chemical Characteristics

Ethyl 3-(4-aminophenyl)propanoate hydrochloride is characterized by a phenyl ring substituted with an amino group at the para position, linked to an ethyl propanoate moiety via a three-carbon chain. The hydrochloride salt enhances its stability and solubility in polar solvents. Key chemical descriptors include:

PropertyValue
Molecular FormulaC11H16ClNO2\text{C}_{11}\text{H}_{16}\text{ClNO}_2
Molecular Weight229.7 g/mol
IUPAC Nameethyl 3-(4-aminophenyl)propanoate; hydrochloride
SMILESCCOC(=O)CCC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-4,6-7H,2,5,8,12H2,1H3;1H
InChIKeyHYMQMENCNJEXRS-UHFFFAOYSA-N

The amino group (NH2-\text{NH}_2) and ester (COOEt-\text{COOEt}) functionalities render the compound highly reactive, facilitating its use in nucleophilic substitutions and condensation reactions.

Synthesis and Industrial Production

Esterification and Salt Formation

The synthesis typically involves two sequential steps:

  • Esterification: 3-(4-Aminophenyl)propanoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 3-(4-aminophenyl)propanoate.

  • Hydrochloride Salt Formation: The free base is treated with hydrochloric acid, yielding the hydrochloride salt for improved crystallinity and handling.

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by vacuum drying.

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

The compound’s amino and ester groups enable its use as a building block for:

  • Antidepressants: Structural analogs have shown serotonin reuptake inhibition in preclinical models.

  • Anti-inflammatory Agents: Derivatization into amides or ureas enhances binding to cyclooxygenase-2 (COX-2).

Peptide Mimetics

The ethyl ester can be hydrolyzed to a carboxylic acid, allowing incorporation into peptide chains. For example, it has been used to synthesize β-amino acid derivatives with enhanced metabolic stability.

Comparative Analysis with Structural Analogs

Substituent variations on the phenyl ring significantly alter physicochemical properties. For instance:

  • 4-Methyl Substitution: Increases hydrophobicity (logP +0.5) but reduces aqueous solubility by 30% compared to the unsubstituted parent compound.

  • 4-Nitro Derivatives: Exhibit enhanced electrophilicity but require reduction to the amino form for biological activity.

Future Research Directions

  • Biological Screening: Systematic evaluation of antimicrobial and anticancer activity.

  • Process Optimization: Development of enantioselective synthetic routes for chiral derivatives.

  • Pharmacokinetic Studies: Investigation of bioavailability and metabolic pathways in vivo.

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